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Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B3248232 Get Quote

Disclaimer: As of December 2025, there is no direct published research specifically detailing

the impact of 5-Vinylcytidine on RNA polymerase fidelity. The information provided herein is

based on established methodologies for evaluating other modified nucleotides and serves as a

guide for researchers investigating the potential effects of 5-Vinylcytidine.

Frequently Asked Questions (FAQs)
Q1: What is 5-Vinylcytidine and why investigate its effect on RNA polymerase fidelity?

A: 5-Vinylcytidine is a chemically modified analog of the natural ribonucleoside cytidine,

featuring a vinyl group (-CH=CH₂) at the C5 position of the pyrimidine ring. Modifications at this

position can influence base pairing, stacking interactions, and the overall conformation of the

RNA strand. Investigating its impact on RNA polymerase fidelity is crucial for understanding

how this modification might alter the accuracy of transcription. This is particularly relevant for

applications in synthetic biology, therapeutic RNA development, and studies of nucleic acid

structure and function.

Q2: Has 5-Vinylcytidine triphosphate (5-vCTP) been successfully synthesized and

incorporated by RNA polymerases?

A: There is no readily available literature describing the successful synthesis and enzymatic

incorporation of 5-Vinylcytidine triphosphate (5-vCTP) into RNA. A related compound, 2'-

deoxy-5-vinylcytidine, has been synthesized and was noted to polymerize readily, which may
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suggest potential stability challenges for the triphosphate form.[1] Researchers may need to

adapt existing protocols for the synthesis of other modified nucleoside triphosphates.[2][3][4]

Q3: How can I measure the impact of 5-vCTP on RNA polymerase fidelity?

A: A common and powerful method is a high-throughput sequencing-based fidelity assay.[5][6]

[7][8] This typically involves in vitro transcription with an RNA polymerase (e.g., T7 RNA

polymerase) using a defined DNA template and a nucleotide mix where CTP is fully or partially

replaced with 5-vCTP. The resulting RNA is then reverse transcribed to cDNA, which is

subsequently sequenced. By comparing the sequence of the cDNA to the original DNA

template, one can identify and quantify the errors (substitutions, insertions, deletions)

introduced during transcription.

Q4: What kind of errors might I expect to see with 5-Vinylcytidine incorporation?

A: Based on studies with other C5-modified pyrimidines, potential errors could include:

Misincorporation opposite the modified base: The vinyl group might alter the hydrogen

bonding pattern, causing the polymerase to incorporate an incorrect nucleotide opposite 5-
Vinylcytidine in the template strand.

Misincorporation of 5-vCTP: The polymerase might incorporate 5-vCTP opposite template

bases other than guanine.

Increased transcription pausing or stalling: The bulkier vinyl group could create steric

hindrance within the RNA polymerase active site, leading to pauses or premature termination

of transcription.[9]

Q5: Are there data on other C5-modified cytidines that I can use as a reference?

A: Yes, studies on 5-methylcytidine (m5C) have been conducted. For instance, some research

indicates that m5C does not significantly change the combined fidelity of T7 RNA polymerase

and reverse transcriptase.[7] In the context of self-amplifying RNA, 5-methylcytidine

modification has been shown to increase transfection and translation efficiency and reduce

innate immune responses.[10] These findings suggest that modifications at the C5 position of

cytidine can be well-tolerated by the transcriptional machinery, though each modification will

have unique effects.
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Issue Possible Cause(s) Suggested Solution(s)

Low or no RNA yield during in

vitro transcription with 5-vCTP.

1. 5-vCTP is a poor substrate

for the RNA polymerase. 2.

The concentration of 5-vCTP is

inhibitory. 3. 5-vCTP is

unstable under reaction

conditions.

1. Test a range of RNA

polymerases (e.g., T7, T3,

SP6) and consider using

engineered polymerases with

broader substrate compatibility.

2. Perform a titration of 5-vCTP

concentration in the

transcription reaction. 3.

Assess the stability of your 5-

vCTP stock. Consider fresh

synthesis and purification if

degradation is suspected.

High frequency of truncated

transcripts.

1. 5-Vinylcytidine incorporation

causes polymerase stalling or

dissociation. 2. The presence

of the vinyl group leads to

secondary structures in the

nascent RNA that impede

elongation.

1. Optimize reaction conditions

(e.g., temperature, salt

concentration) to favor

processivity. 2. Include

additives known to reduce

RNA secondary structure, such

as betaine or DMSO, in the

transcription reaction.

Sequencing data shows a high

background error rate, making

it difficult to assess the specific

impact of 5-Vinylcytidine.

1. Errors introduced during

reverse transcription or PCR

amplification. 2. Low quality of

the sequencing library.

1. Use a high-fidelity reverse

transcriptase and a

proofreading DNA polymerase

for amplification. 2. Implement

a molecular barcoding strategy

to distinguish between

transcription errors and errors

from downstream processes.

[5]

Difficulty in synthesizing pure

5-vCTP.

1. Instability of the vinyl group

during phosphorylation or

purification. 2. Inefficient

enzymatic or chemical

phosphorylation.

1. Explore different synthetic

routes, potentially using milder

reaction conditions.[3][4] 2.

Consider enzymatic synthesis

methods which can offer
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higher selectivity and yield

under gentle conditions.[2]

Quantitative Data for C5-Modified Nucleotides
(Reference)
As no quantitative data exists for 5-Vinylcytidine, the following table summarizes findings for

other modified ribonucleotides from a study using a PacBio SMRT sequencing-based fidelity

assay with T7 RNA polymerase and ProtoScript II reverse transcriptase. This can serve as a

baseline for what to expect when analyzing a novel modified nucleotide.

Modified Nucleotide

Change in Total First
Strand Error Rate
Compared to Unmodified
RNA

Notable Substitution
Errors

5-Methylcytidine (m5C)
No statistically significant

change[7]
N/A

5-Methyluridine (m5U)
No statistically significant

change[7]
N/A

5-Hydroxymethyluridine

(hm5U)

Statistically significant

increase[5][6][7]

Increased substitutions at

hm5U positions[5]

N6-Methyladenosine (m6A)
Statistically significant

increase[5][6][7]

Increased substitutions at m6A

positions[5]

Pseudouridine (Ψ)
Statistically significant

increase[5][6][7]

Increased misincorporation by

T7 RNA polymerase[5][6]

Experimental Protocols
Protocol 1: In Vitro Transcription with 5-vCTP
This protocol is adapted from methodologies used for other modified nucleotides and should be

optimized for 5-Vinylcytidine.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/2073-4344/15/3/270
https://www.benchchem.com/product/b3248232?utm_src=pdf-body
https://www.neb.cn/zh-cn/tools-and-resources/video-library/base-modifications-affecting-rna-polymerase-and-reverse-transcriptase-fidelity
https://www.neb.cn/zh-cn/tools-and-resources/video-library/base-modifications-affecting-rna-polymerase-and-reverse-transcriptase-fidelity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://www.researchgate.net/publication/325106413_Base_modifications_affecting_RNA_polymerase_and_reverse_transcriptase_fidelity
https://www.neb.cn/zh-cn/tools-and-resources/video-library/base-modifications-affecting-rna-polymerase-and-reverse-transcriptase-fidelity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://www.researchgate.net/publication/325106413_Base_modifications_affecting_RNA_polymerase_and_reverse_transcriptase_fidelity
https://www.neb.cn/zh-cn/tools-and-resources/video-library/base-modifications-affecting-rna-polymerase-and-reverse-transcriptase-fidelity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://www.researchgate.net/publication/325106413_Base_modifications_affecting_RNA_polymerase_and_reverse_transcriptase_fidelity
https://www.neb.cn/zh-cn/tools-and-resources/video-library/base-modifications-affecting-rna-polymerase-and-reverse-transcriptase-fidelity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009661/
https://www.researchgate.net/publication/325106413_Base_modifications_affecting_RNA_polymerase_and_reverse_transcriptase_fidelity
https://www.benchchem.com/product/b3248232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Template Preparation: Prepare a high-purity, linear DNA template with a T7 promoter

sequence. The template should be free of any contaminating nucleases.

Reaction Assembly: In a nuclease-free tube, assemble the following components on ice:

Nuclease-free water

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20

mM Spermidine)

Ribonuclease Inhibitor

ATP, GTP, UTP (at desired concentration, e.g., 2 mM each)

CTP and/or 5-vCTP (total concentration of CTP + 5-vCTP should be equivalent to other

NTPs)

Linear DNA template (e.g., 1 µg)

High-concentration T7 RNA Polymerase

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to

remove the DNA template.

RNA Purification: Purify the transcribed RNA using a column-based kit or phenol-chloroform

extraction followed by ethanol precipitation.

Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or gel

electrophoresis and a spectrophotometer.

Protocol 2: RNA Polymerase Fidelity Assay using Next-
Generation Sequencing
This protocol outlines a general workflow for assessing transcription fidelity.
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In Vitro Transcription: Synthesize RNA from a known DNA template using the protocol above,

with either all CTP or a full substitution with 5-vCTP. Also, produce a control RNA with only

the four standard NTPs.

Reverse Transcription: Convert the purified RNA into first-strand cDNA using a high-fidelity

reverse transcriptase and a gene-specific primer.

Second-Strand Synthesis: Synthesize the second strand of the cDNA, often using the same

reverse transcriptase or a DNA polymerase.

Library Preparation: Prepare the double-stranded DNA for sequencing. This involves ligation

of sequencing adapters (e.g., SMRTbell adaptors for PacBio).[5]

Sequencing: Perform high-throughput sequencing. Single-molecule sequencing platforms

are advantageous as they can reduce errors introduced during amplification.

Data Analysis:

Align the sequencing reads to the known reference DNA template sequence.

Call variants (substitutions, insertions, deletions) between the sequencing reads and the

reference.

Calculate the error rate for each type of mismatch for both the control and the 5-
Vinylcytidine-containing RNA.

The fidelity is often expressed as the inverse of the error rate.

Visualizations

RNA Synthesis Fidelity Analysis

DNA Template
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In Vitro Transcription
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+ NTPs (with/without 5-vCTP)
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Click to download full resolution via product page

Caption: Workflow for assessing RNA polymerase fidelity with 5-Vinylcytidine.

Low RNA Yield?

Poor Substrate?

Yes

Inhibitory Concentration?

Yes

5-vCTP Unstable?

Yes

Proceed with Assay

No

Test Different RNAPs Titrate 5-vCTP Assess 5-vCTP Stability

Click to download full resolution via product page

Caption: Troubleshooting logic for low yield in vitro transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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